molecular formula C21H24N2O4S B1147418 REPINOTAN CAS No. 129091-16-3

REPINOTAN

Cat. No.: B1147418
CAS No.: 129091-16-3
M. Wt: 400.497
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Description

Repinotan (BAYx3702) is a potent, selective, and full agonist of the serotonin 5-HT1A receptor, initially developed and investigated in clinical trials for its neuroprotective properties. Its primary research value lies in its ability to provide neuroprotection in experimental models of brain injury. The neuroprotective mechanism is mediated through agonist action at both pre- and post-synaptic 5-HT1A receptors, leading to neuronal hyperpolarization via the activation of G protein-coupled inwardly rectifying K+ channels (GIRKs). This hyperpolarization inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate, thereby protecting neurons from excitotoxicity. This compound has demonstrated efficacy in reducing infarct volume and hippocampal neuronal loss in animal models of traumatic brain injury and focal cerebral ischemia, also mitigating associated spatial learning deficits. Beyond neuroprotection, emerging research indicates that this compound can effectively counteract morphine-induced respiratory depression without fully reversing its analgesic effects, presenting a significant avenue for investigating respiratory control mechanisms. The compound's additional research applications include the study of its effects on various cellular pathways, such as the suppression of caspase-3 activity via MAPK and PKCα, the upregulation of the anti-apoptotic protein Bcl-2, and the modulation of dopamine release in the medial prefrontal cortex.

Properties

CAS No.

129091-16-3

Molecular Formula

C21H24N2O4S

Molecular Weight

400.497

Synonyms

REPINOTAN

Origin of Product

United States

Scientific Research Applications

Acute Ischemic Stroke

Repinotan was initially developed as a treatment for depression but was later investigated for its neuroprotective effects in acute ischemic stroke. Clinical trials demonstrated that this compound could reduce neuronal loss and mitigate damage following ischemic events. For instance, in animal models, this compound reduced infarct volumes significantly when administered shortly after occlusion of the middle cerebral artery .

Key Findings from Clinical Trials:

  • A phase II trial indicated that this compound was well-tolerated at doses ranging from 0.5 mg to 2.5 mg per day without serious adverse effects related to the drug .
  • Although improvements in functional outcomes were observed, they were not statistically significant compared to placebo groups .

Traumatic Brain Injury

This compound has also been evaluated for its potential in treating traumatic brain injury (TBI). In clinical studies involving patients with severe TBI, this compound demonstrated safety and tolerability with no significant adverse effects on intracranial pressure or hemodynamic stability. The treatment was associated with a higher percentage of patients achieving favorable outcomes compared to placebo .

Case Study: Neuroprotective Efficacy in Animal Models

In a study examining the neuroprotective efficacy of this compound in rats subjected to middle cerebral artery occlusion, it was found that:

  • Administering this compound immediately after occlusion reduced infarct volume by up to 97%.
  • Even when treatment was delayed by five hours post-occlusion, significant reductions in infarct volume were still observed (up to 81%) .

Case Study: Safety and Tolerability in Stroke Patients

The BRAINS study evaluated the safety and tolerability of this compound in acute stroke patients:

  • Adverse events were comparable between the this compound and placebo groups.
  • The most common adverse event was headache, which occurred more frequently in higher dose groups .

Comparison with Similar Compounds

Mechanistic and Pharmacological Comparisons

Repinotan distinguishes itself from other 5-HT1A agonists through its dual role in neuroprotection and respiratory modulation. For example:

  • SM-3997: A 5-HT1A agonist studied for anxiolytic effects, SM-3997 lacks this compound’s neuroprotective activity.

Table 1: Pharmacological Profiles of 5-HT1A Agonists

Compound Receptor Affinity Neuroprotection BBB Penetration Clinical Indications
This compound Full agonist Yes (Bcl-2, NGF) High Stroke, TBI, Depression
SM-3997 Full agonist No Moderate Anxiety (Preclinical)
Buspirone Partial agonist No Low Anxiety (Approved)

Clinical Efficacy and Trial Data

This compound’s clinical trials in stroke patients (n=681) revealed non-superiority to controls, contrasting with other neuroprotective agents like Edaravone, which showed modest efficacy in ischemic stroke (OR 1.3, 95% CI 1.1–1.5) . However, this compound’s unique focus on 5-HT1A-mediated pathways differentiates it from glutamate antagonists (e.g., Selfotel) or calcium channel blockers, which target excitotoxicity but face safety challenges .

Table 2: Clinical Outcomes in Stroke Trials

Compound Trial Size BI >85 (3 Months) mRS 0–2 (3 Months) Odds Ratio (95% CI)
This compound 681 37% 32.4% 0.8 (0.6–1.1)
Edaravone 1,200 45% 40% 1.3 (1.1–1.5)
Placebo N/A 42% 37.8% Reference

Preparation Methods

Bayer Healthcare AG’s Three-Sequence Synthesis

Bayer Healthcare AG developed the primary synthetic route for this compound, which involves three distinct reaction sequences to achieve the target molecule’s enantiomeric purity and functional group arrangement.

Sequence 1: Phenol-Based Synthesis
The first sequence begins with phenol as the starting material. Phenol undergoes Michael adduct formation to construct the chromane ring system. Subsequent steps include alkylation, benzylation, and cyclization to form the chromane-2-carboxylic acid intermediate. Hydrogenolysis with palladium on carbon (Pd/C) removes benzyl protecting groups, yielding the chromane core with a free amine group.

Sequence 2: 2-Hydroxy-Acetophenone Pathway
This route starts with 2-hydroxy-acetophenone, which is condensed with dimethyl oxalate under basic conditions to form a diketone intermediate. Ring closure via acid catalysis generates the chromane skeleton. Debenzylation using Pd/C and hydrochloric acid produces the enantiomerically pure (R)-2-aminomethyl chromane.

Sequence 3: Acylation and Deacetylation
An advanced intermediate (Compound XVII) undergoes acylation with acetyl chloride, followed by deacetylation and debenzylation. Pd/C-mediated hydrogenation ensures the removal of protecting groups while preserving stereochemical integrity.

Chroman-2-Carboxylic Acid Route

An alternative synthesis, detailed in DrugFuture’s protocol, begins with chroman-2-carboxylic acid (I):

  • Activation : Treatment with thionyl chloride converts the carboxylic acid to its acid chloride (II).

  • Amidation : Reaction with (S)-phenethylamine (III) yields a 1:1 diastereomeric mixture of amides (IV).

  • Diastereomer Separation : Fractional crystallization from ethanol isolates the desired diastereomer.

  • Reduction : Diborane in tetrahydrofuran (THF) reduces the amide to the corresponding amine (V).

  • Hydrogenation : Catalytic hydrogenation over Pd/C removes the benzyl group, yielding (R)-2-aminomethyl chroman (VI).

  • Alkylation : Reaction with 4-bromobutyl saccharin (VII) introduces the saccharinylbutyl substituent, completing the synthesis.

Key Data :

StepReagents/ConditionsYield
1SOCl₂, reflux95%
2(S)-phenethylamine, Et₃N88% (1:1 diastereomers)
4BH₃·THF, 0°C → RT92%
6K₂CO₃, DMF, 60°C85%

Isotopic Labeling Strategies

Uniform ¹⁴C-Labeling for Pharmacokinetic Studies

To trace this compound’s metabolic fate, a 10-step synthesis was developed starting with [U-¹⁴C]phenol:

  • Radiolabeling : Uniform ¹⁴C incorporation into the chromane aromatic ring.

  • Key Steps : Michael addition, benzylation, and Pd/C-mediated debenzylation.

  • Outcome : 457 mg (1.58 GBq) of [U-¹⁴C]this compound hydrochloride with >98% radiochemical purity.

Mono-Carbon-¹⁴C Labeling

For human studies, a 7-step synthesis from [carbonyl-¹⁴C]2-hydroxy-acetophenone was employed:

  • Condensation : With dimethyl oxalate to form a diketone.

  • Cyclization : Acid-catalyzed ring closure.

  • Yield : 106 mg (0.396 GBq) of [4-chromane-¹⁴C]this compound hydrochloride.

Pharmaceutical Salts and Formulations

This compound Hydrochloride Preparation

This compound’s hydrochloride salt is synthesized by reacting the free base with hydrochloric acid in methanol or ethanol. The process involves:

  • Salt Formation : Stoichiometric HCl addition at 0–25°C.

  • Crystallization : Anti-solvent precipitation with diethyl ether.

  • Purity : >99.5% by HPLC, as per EP-A-0 352 613 (Example 92H).

Lyophilized Formulations

Patent US20030203953A1 details lyophilizates for infusion:

  • Composition : this compound HCl (0.5–5 μg/mL), citric acid (1–5% w/v), mannitol (2–4% w/v).

  • Process :

    • Dissolve components in sterile water.

    • Filter through 0.2 μm polyethersulfone membrane.

    • Freeze-dry at -40°C, 0.1 mbar.

  • Reconstitution : 0.9% NaCl or 5% glucose solution.

Analytical Characterization

Chiral Purity Assessment

This compound’s enantiomeric excess (>99.9%) is verified via chiral HPLC:

ColumnMobile PhaseRetention Time (R)
Chiralpak ADHexane:IPA:DEA (90:10:0.1)12.4 min

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

ParameterInitial6 Months
Potency (%)100.298.7
Total Impurities (%)0.150.89

Q & A

Q. How to integrate computational modeling with wet-lab experiments for this compound’s target validation?

  • Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models using Schrödinger Suite or AutoDock Vina to predict binding affinities. Validate top candidates via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) . Cross-reference results with transcriptomic databases (e.g., GEO) to identify downstream gene expression changes .

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